molecular formula C15H11NOS B5467834 2-[2-(2-thienyl)vinyl]-8-quinolinol CAS No. 694443-82-8

2-[2-(2-thienyl)vinyl]-8-quinolinol

Cat. No.: B5467834
CAS No.: 694443-82-8
M. Wt: 253.32 g/mol
InChI Key: KHSVOAWASYWZQU-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(2-thienyl)vinyl]-8-quinolinol is an organic compound that features a quinoline ring system substituted with a thienylvinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-thienyl)vinyl]-8-quinolinol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale implementation of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-thienyl)vinyl]-8-quinolinol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring or the thienyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or sulfuric acid under controlled conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Ethyl-substituted quinoline derivatives.

    Substitution: Halogenated or sulfonated quinoline derivatives.

Scientific Research Applications

2-[2-(2-thienyl)vinyl]-8-quinolinol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(2-thienyl)vinyl]-8-quinolinol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signal transduction pathways. The presence of the thienylvinyl group enhances its ability to participate in π-π interactions and hydrogen bonding, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(2-furyl)vinyl]-8-quinolinol
  • 2-[2-(2-thienyl)vinyl]benzothiazole
  • (E)-1,2-bis(2-thienyl)vinylene

Uniqueness

2-[2-(2-thienyl)vinyl]-8-quinolinol is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. Compared to similar compounds, it exhibits a higher degree of conjugation and coplanarity, enhancing its potential for use in electronic applications .

Properties

IUPAC Name

2-[(E)-2-thiophen-2-ylethenyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NOS/c17-14-5-1-3-11-6-7-12(16-15(11)14)8-9-13-4-2-10-18-13/h1-10,17H/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHSVOAWASYWZQU-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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